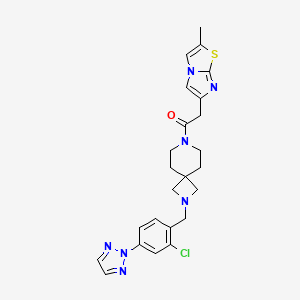

PF-04628935

描述

PF 04628935 是一种有效的生长激素释放肽受体 1a (GHS-R1a) 拮抗剂和反向激动剂,即生长激素释放肽受体的强效拮抗剂和反向激动剂。该化合物具有 4.6 nM 的 IC50 值,表明其具有高效力。 生长激素释放肽及其受体参与调节食物摄入和长期能量稳态,因此 PF 04628935 对肥胖和其他代谢紊乱的研究具有重要意义 .

科学研究应用

PF 04628935 具有广泛的科学研究应用,包括:

化学: 用作研究生长激素释放肽受体及其在各种生化途径中的作用的工具化合物。

生物学: 研究其对食物摄入、能量稳态和代谢紊乱的影响。

医学: 治疗肥胖、焦虑和压力相关疾病的潜在治疗应用。

工业: 用于开发靶向生长激素释放肽受体的全新药物 .

作用机制

PF 04628935 通过与生长激素释放肽受体 (GHS-R1a) 结合并起拮抗剂和反向激动剂的作用发挥其作用。这种结合抑制受体活性,导致生长激素释放肽信号传导减少。生长激素释放肽是一种刺激食欲并促进脂肪储存的激素,因此抑制其受体有助于调节食物摄入和能量平衡。 该化合物能够穿透大脑,使其特别适合于研究中枢神经系统的影响 .

生化分析

Biochemical Properties

PF-04628935 is a potent antagonist/inverse agonist of the ghrelin receptor, specifically the growth hormone secretagogue receptor 1a (GHS-R1a), with an IC50 of 4.6 nM . Ghrelin and GHS-R1a are involved in the regulation of food intake and long-term energy homeostasis. By inhibiting the ghrelin receptor, this compound can potentially modulate these processes, making it of interest for obesity and other metabolic disorders . The compound is orally bioavailable and brain penetrant, which enhances its potential therapeutic applications .

Cellular Effects

This compound has been shown to influence various cellular processes, particularly those related to stress and anxiety. The compound’s ability to penetrate the brain allows it to interact with central nervous system pathways, potentially modulating stress and anxiety responses . Additionally, this compound’s inhibition of the ghrelin receptor can impact cellular metabolism and energy homeostasis, further highlighting its potential in treating metabolic disorders .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the ghrelin receptor, GHS-R1a, and acting as an inverse agonist . This binding inhibits the receptor’s activity, leading to a decrease in ghrelin signaling. Ghrelin is known to stimulate appetite and promote fat storage, so inhibiting its receptor can help regulate food intake and energy balance . The compound’s high affinity for the ghrelin receptor and its ability to penetrate the brain make it particularly effective in modulating these pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and sustained activity over time. Studies have shown that the compound remains effective in inhibiting the ghrelin receptor for extended periods, making it suitable for long-term studies . Additionally, this compound’s stability in various solvents, such as DMSO, further supports its use in laboratory research .

Dosage Effects in Animal Models

In animal models, this compound has shown dose-dependent effects. At lower doses, the compound effectively inhibits the ghrelin receptor without causing significant adverse effects . At higher doses, some toxic or adverse effects have been observed, highlighting the importance of careful dosage optimization in preclinical studies . The compound’s oral bioavailability and brain penetration also contribute to its effectiveness in animal models .

Metabolic Pathways

This compound is involved in metabolic pathways related to energy homeostasis and food intake regulation. By inhibiting the ghrelin receptor, the compound can modulate metabolic flux and influence metabolite levels . This interaction with metabolic pathways further underscores its potential in treating metabolic disorders .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound’s ability to penetrate the brain suggests that it can cross the blood-brain barrier, allowing it to interact with central nervous system pathways . Additionally, this compound’s solubility in solvents like DMSO supports its distribution within cellular environments .

Subcellular Localization

The subcellular localization of this compound is primarily within the central nervous system, where it interacts with the ghrelin receptor . The compound’s ability to penetrate the brain and inhibit the ghrelin receptor highlights its potential in modulating central nervous system pathways related to stress, anxiety, and metabolic regulation .

准备方法

合成路线和反应条件

PF 04628935 通过一系列涉及形成螺环哌啶-氮杂环丁烷结构的化学反应合成。合成路线通常包括以下步骤:

螺环核的形成: 这涉及在特定条件下使哌啶衍生物与氮杂环丁烷衍生物反应,以形成螺环核。

官能化: 然后用各种取代基对螺环核进行官能化,包括氯苯基和三唑环。

工业生产方法

PF 04628935 的工业生产可能涉及优化合成路线,以最大限度地提高产量和纯度,同时最大限度地降低成本和环境影响。 这可能包括使用连续流动反应器、先进的纯化技术和绿色化学原理 .

化学反应分析

反应类型

PF 04628935 经历了几种类型的化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,形成各种氧化衍生物。

还原: 还原反应可用于修饰化合物上的官能团。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 常用的还原剂包括氢化铝锂和硼氢化钠。

取代: 胺和硫醇等亲核试剂可用于取代反应

主要产物

从这些反应中形成的主要产物取决于所用特定条件和试剂。 例如,氧化会导致形成氧化衍生物,而取代反应会导致形成各种取代衍生物 .

相似化合物的比较

PF 04628935 可以与其他生长激素释放肽受体拮抗剂和反向激动剂进行比较,例如:

PF-04671536: 另一种具有类似特性的有效生长激素释放肽受体拮抗剂。

PF-06767832: 一种具有不同药代动力学特性的生长激素释放肽受体拮抗剂。

PF-06260414: 一种具有不同化学结构但具有类似生物活性的化合物 .

PF 04628935 由于其高效力、口服生物利用度和穿透大脑的能力而独一无二,使其成为研究代谢紊乱和中枢神经系统影响的有价值工具 .

生物活性

PF-04628935 is a potent inverse agonist of the ghrelin receptor (GHS-R1a), which plays a significant role in regulating appetite and energy homeostasis. This compound has garnered attention due to its potential therapeutic applications in obesity and metabolic disorders. Below, we explore its biological activity, mechanisms of action, and relevant research findings.

- Molecular Weight: 496.03 g/mol

- Chemical Formula: CHClNOS

- CAS Number: 1383719-97-8

- PubChem ID: 70682037

- IC: 4.6 nM (indicating high potency)

This compound is characterized by its good oral bioavailability and reasonable brain penetration, making it suitable for in vivo studies .

This compound functions as an inverse agonist at the ghrelin receptor, which means it stabilizes the receptor in an inactive conformation, thereby inhibiting its constitutive activity. Ghrelin, the natural ligand for GHS-R1a, is known to stimulate appetite and promote growth hormone release. By blocking this receptor's activity, this compound may help reduce food intake and body weight, presenting a promising avenue for obesity treatment .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits ghrelin-induced signaling pathways in various cell lines expressing GHS-R1a. The compound's ability to decrease intracellular cAMP levels confirms its role as an inverse agonist.

In Vivo Studies

Research involving animal models has shown that administration of this compound leads to significant reductions in food intake and body weight compared to control groups. For instance:

- Study Design: Mice were administered this compound at varying doses.

- Findings:

- A dose-dependent decrease in body weight was observed.

- Reduced levels of circulating ghrelin were noted, suggesting effective receptor blockade.

Case Studies

-

Obesity Management:

- A study assessed the effects of this compound on diet-induced obesity in rodents. Results indicated a marked decrease in weight gain and improved metabolic profiles, including reduced insulin resistance.

-

Neuropharmacological Effects:

- Research has shown that this compound influences dopaminergic signaling in the brain, particularly in areas associated with reward and feeding behavior. This suggests potential implications for treating conditions like binge eating disorder.

Data Table: Summary of Biological Activity

| Study Type | Model | Dose Range | Key Findings |

|---|---|---|---|

| In Vitro | GHS-R1a expressing cells | 0.1 - 10 µM | Decreased cAMP levels; inhibited ghrelin signaling |

| In Vivo | Rodent models | 0.5 - 5 mg/kg | Significant weight loss; reduced food intake |

| Clinical Trials | TBD | TBD | Awaiting results on human trials |

属性

IUPAC Name |

1-[2-[[2-chloro-4-(triazol-2-yl)phenyl]methyl]-2,7-diazaspiro[3.5]nonan-7-yl]-2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26ClN7OS/c1-17-12-31-14-19(28-23(31)34-17)10-22(33)30-8-4-24(5-9-30)15-29(16-24)13-18-2-3-20(11-21(18)25)32-26-6-7-27-32/h2-3,6-7,11-12,14H,4-5,8-10,13,15-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTDYDDJVCIHZKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(N=C2S1)CC(=O)N3CCC4(CC3)CN(C4)CC5=C(C=C(C=C5)N6N=CC=N6)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26ClN7OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。